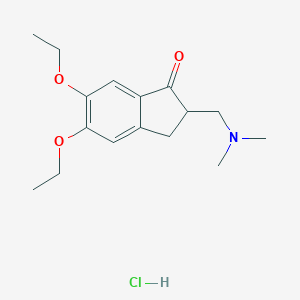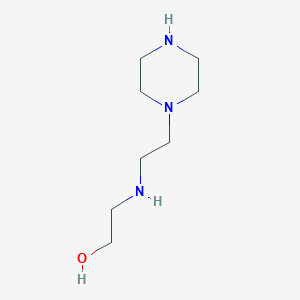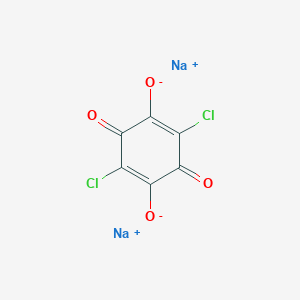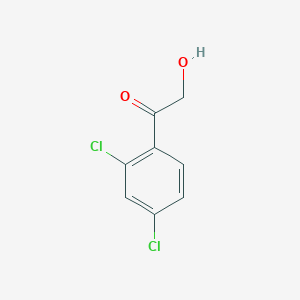
1-(2,4-Dichlorophenyl)-2-hydroxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-2-hydroxyethanone is an organic compound characterized by the presence of a hydroxy group and two chlorine atoms attached to a phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions precisely .
化学反应分析
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using ketoreductases.
Substitution: It can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Ketoreductases and NADPH regeneration systems are commonly used for the reduction of this compound.
Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: The major product is ®-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
1-(2,4-Dichlorophenyl)-2-hydroxyethanone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are explored for their potential therapeutic properties.
Industry: The compound is utilized in the production of various agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2,4-dichlorophenyl)-2-hydroxyethanone involves its interaction with specific molecular targets. For instance, in the synthesis of antifungal agents, the compound inhibits ergosterol biosynthesis, leading to the accumulation of toxic methylated sterols and inhibiting fungal growth .
相似化合物的比较
2,4-Dichlorophenol: A related compound with similar structural features but different applications.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound used in the synthesis of herbicides.
Uniqueness: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to serve as a chiral intermediate in pharmaceutical synthesis further distinguishes it from other similar compounds .
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQMALYLVMPTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577579 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137958-96-4 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

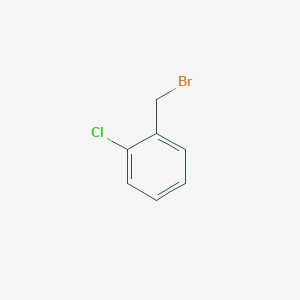


![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-](/img/structure/B146256.png)



